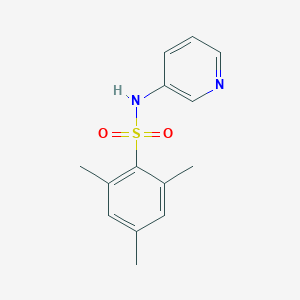
alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide, also known as Bupivacaine, is a local anesthetic medication that is widely used in medical procedures. It belongs to the class of amide-type local anesthetics and is structurally similar to lidocaine. Bupivacaine is used to block nerve impulses in a specific area of the body, which results in temporary loss of sensation or pain.
作用機序
Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide works by blocking the voltage-gated sodium channels in the nerve fibers, which inhibits the generation and propagation of action potentials. This results in temporary loss of sensation or pain in the specific area of the body where alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide is administered. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has a longer duration of action compared to other local anesthetics such as lidocaine, which makes it a preferred choice for longer medical procedures.
Biochemical and Physiological Effects:
alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can cause various biochemical and physiological effects such as hypotension, bradycardia, and respiratory depression if administered in high doses. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also cause cardiac toxicity, which is characterized by arrhythmias and cardiac arrest. However, these side effects are rare and can be avoided by proper dosing and administration of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide.
実験室実験の利点と制限
Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has several advantages for lab experiments such as its ability to block voltage-gated sodium channels, which can be used to study the physiology of neurons. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also be used to induce nerve block in animal models, which can be used to study the effects of nerve block on various physiological parameters. However, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has limitations such as its potential toxicity, which can affect the results of lab experiments if not properly administered.
将来の方向性
There are several future directions for the study of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide such as the development of new formulations that can improve its efficacy and safety profile. Additionally, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be investigated for its potential use in the treatment of chronic pain, neuropathic pain, and cancer pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can also be studied for its effects on the central nervous system and its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Conclusion:
In conclusion, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide is a local anesthetic medication that is widely used in medical procedures. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide works by blocking the voltage-gated sodium channels in the nerve fibers, which results in temporary loss of sensation or pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has several advantages for lab experiments such as its ability to block voltage-gated sodium channels, which can be used to study the physiology of neurons. However, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has limitations such as its potential toxicity, which can affect the results of lab experiments if not properly administered. There are several future directions for the study of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide such as the development of new formulations and its potential use in the treatment of chronic pain and neurological disorders.
合成法
Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be synthesized by reacting 1-naphthylacetic acid with sec-butylamine and 2-piperidineethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide, which can be purified by recrystallization. The purity of alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
Alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been extensively studied for its use as a local anesthetic in various medical procedures such as dental, obstetric, and surgical procedures. Additionally, alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has been investigated for its potential use in the treatment of chronic pain, neuropathic pain, and cancer pain. alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide has also been studied for its ability to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
特性
CAS番号 |
1944-72-5 |
|---|---|
製品名 |
alpha-(sec-Butyl)-alpha-(2-piperidinoethyl)-1-naphthylacetamide |
分子式 |
C23H32N2O |
分子量 |
352.5 g/mol |
IUPAC名 |
4-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)17-23(22(24)26,13-16-25-14-6-3-7-15-25)21-12-8-10-19-9-4-5-11-20(19)21/h4-5,8-12,18H,3,6-7,13-17H2,1-2H3,(H2,24,26) |
InChIキー |
FMWORCQTZIKXOG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
正規SMILES |
CC(C)CC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
同義語 |
α-sec-Butyl-α-(1-naphtyl)-1-piperidinebutyramide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[(2-naphthylacetyl)amino]benzoate](/img/structure/B239528.png)



![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)


![3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)



